N,2-dimethylaniline hydrochloride
Overview
Description
N,2-Dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the nitrogen atom is bonded to two methyl groups and the benzene ring is substituted with a methyl group at the ortho position. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents. It is used in various chemical processes and has significant applications in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Mechanism of Action
Target of Action
N,2-Dimethylaniline hydrochloride primarily targets the central nervous system (CNS). It acts on sodium channels in nerve cells, which play a crucial role in the transmission of nerve impulses. By interacting with these channels, the compound can modulate neuronal activity and influence pain perception .
Mode of Action
The compound interacts with sodium channels by blocking the influx of sodium ions into the nerve cells. This inhibition prevents the depolarization of the neuron, thereby blocking the propagation of action potentials. As a result, the sensation of pain is reduced or eliminated .
Biochemical Pathways
This compound affects the sodium ion channels, which are integral to the generation and transmission of action potentials in neurons. By blocking these channels, the compound disrupts the normal flow of sodium ions, leading to a decrease in neuronal excitability. This action can influence various downstream pathways involved in pain signaling and neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the CNS. It undergoes hepatic metabolism, primarily through N-demethylation and N-oxidation, and is eventually excreted via the kidneys. These properties impact its bioavailability and duration of action .
Result of Action
At the molecular level, the blockade of sodium channels by this compound results in reduced neuronal excitability and inhibition of pain signal transmission. At the cellular level, this leads to decreased neurotransmitter release and altered synaptic activity, contributing to its analgesic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or compounds can influence the efficacy and stability of this compound. For instance, changes in pH can affect the ionization state of the compound, altering its ability to interact with sodium channels. Similarly, temperature variations can impact its stability and rate of metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2-Dimethylaniline hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent under similar conditions .
Industrial Production Methods: Industrial production of this compound typically involves the continuous alkylation of aniline with methanol or dimethyl ether in the presence of an acid catalyst. The reaction is carried out in a reactor where the temperature and pressure are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,2-Dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylaniline and other oxidation products.
Reduction: The compound can be reduced to form aniline and other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide, peracetic acid, and meta-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitrating agents or halogenating agents are used under acidic conditions.
Major Products Formed:
Oxidation: N-Methylaniline and N-methylformanilide.
Reduction: Aniline and its derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
N,2-Dimethylaniline hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,2-Dimethylaniline hydrochloride can be compared with other similar compounds such as:
N,N-Dimethylaniline: This compound is similar but lacks the ortho-methyl group on the benzene ring.
2,6-Dimethylaniline:
Lidocaine: A local anesthetic that is structurally related to this compound and is used in various medical applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
N,2-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7-5-3-4-6-8(7)9-2;/h3-6,9H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLGXHLMMSXFBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065115 | |
Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-29-4 | |
Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10541-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-o-toluidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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